4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2OS/c9-8(10,11)3-14-7-6-5(1-2-15-6)12-4-13-7/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOHKTFNRJLNKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CN=C2OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine typically involves the reaction of 2-chlorothieno[3,2-d]pyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring’s electron-deficient nature facilitates substitution at activated positions. Key examples include:
Example from literature:
-
In , 7-bromo-4-chloro-thieno[3,2-d]pyrimidine undergoes substitution with sodium hydride-activated intermediates to introduce trifluoroethoxy groups.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at halogenated positions:
Notably, the 7-bromo derivative (precursor to 4-(2,2,2-trifluoroethoxy)thieno[3,2-d]pyrimidine) participates in Suzuki reactions to install diverse aryl groups .
(a) Trifluoroethoxy Group Modifications
The trifluoroethoxy side chain exhibits limited reactivity under mild conditions but can be cleaved via:
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Acidic Hydrolysis : Concentrated HCl at reflux yields 4-hydroxypyrimidine derivatives.
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Radical Reactions : Photocatalytic trifluoromethylation to extend alkyl chains.
(b) Thiophene Ring Oxidation
The thiophene moiety undergoes selective oxidation:
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mCPBA (meta-chloroperbenzoic acid) : Forms sulfoxide or sulfone derivatives, altering electronic properties for downstream reactivity.
Heterocyclic Annulation
The core structure serves as a scaffold for fused-ring systems:
For instance, describes Cu-catalyzed annulation with ketones to generate polysubstituted pyrimidines.
Electrophilic Aromatic Substitution (EAS)
While the electron-deficient ring limits EAS, directed metalation strategies enable functionalization:
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Directed Ortho-Metalation (DoM) : LDA (lithium diisopropylamide) directs substitution at the 5- or 6-positions for halogenation or carboxylation.
Biological Activity-Driven Modifications
Derivatives are tailored via:
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Side Chain Elaboration : Introduction of morpholine, piperidine, or quinoline moieties to enhance target binding (e.g., EZH2 or EGFR inhibition) .
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Prodrug Synthesis : Esterification of hydroxyl groups for improved bioavailability .
Mechanistic Insights
Scientific Research Applications
Anticancer Activity
One of the most prominent applications of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is in the development of anticancer agents. Several studies have demonstrated its efficacy against various cancer cell lines:
- EZH2 Inhibition : A study synthesized thieno[3,2-d]pyrimidine derivatives as EZH2 inhibitors. The most promising compound exhibited potent antitumor activity with an IC50 value of 0.55 μM against SU-DHL-6 cells while maintaining low toxicity against normal cells (CC50 = 15.09 μM) . This suggests that modifications to the thieno[3,2-d]pyrimidine scaffold can enhance its anticancer properties.
- EGFR Targeting : Research has shown that derivatives of thieno[3,2-d]pyrimidine can selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is implicated in many cancers. Compounds designed from this scaffold demonstrated IC50 values as low as 250 nM against EGFR L858R/T790M mutants . This selectivity indicates potential for targeted cancer therapies.
- VEGFR-2 Inhibition : Another study focused on the design and synthesis of thieno[3,2-d]pyrimidine derivatives targeting VEGFR-2, a key player in tumor angiogenesis. These compounds showed significant cytotoxic effects against various cancer lines (HepG2 and MCF-7), with IC50 values ranging from 4.84 to 24.27 μM .
Kinase Inhibition
The compound has also been explored for its potential as a kinase inhibitor:
- ATR Kinase Inhibition : A recent study identified novel ATR inhibitors based on the thieno[3,2-d]pyrimidine scaffold. One compound exhibited an IC50 value of 1.5 nM against ATR kinase and showed promising in vivo antitumor efficacy without significant toxicity . This highlights the compound's potential in targeting DNA damage response pathways in cancer therapy.
Agricultural Applications
Beyond medicinal uses, thieno[3,2-d]pyrimidine derivatives have been investigated for agricultural applications:
- Fungicides and Insecticides : Certain derivatives have been reported to possess fungicidal and insecticidal properties, making them useful in pest management . The structural versatility of thieno[3,2-d]pyrimidines allows for modifications that enhance their effectiveness as agrochemicals.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of these compounds:
- SAR studies have indicated that specific substitutions on the thieno[3,2-d]pyrimidine ring can significantly alter biological activity. For instance, substituents such as piperidine or morpholine have been linked to improved antitumor activities . This knowledge aids in the rational design of new derivatives with enhanced properties.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thieno[3,2-d]pyrimidine core can mimic the structure of natural substrates or inhibitors, leading to the modulation of biological pathways .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Core Scaffold Variations
Thieno[3,2-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
- Activity Differences: Thieno[3,2-d]pyrimidine derivatives generally exhibit lower antiproliferative activity compared to thieno[2,3-d]pyrimidine analogues. For example, compounds with the [2,3-d] scaffold showed IC50 values of 0.8–2.1 µM against cancer cell lines, whereas [3,2-d] derivatives had IC50 values >5 µM . The position of the sulfur atom in the thiophene ring influences steric and electronic interactions with kinase ATP-binding pockets, affecting target selectivity .
Thieno[3,2-d]pyrimidine vs. Pyrido[3,2-d]pyrimidine
- Pyrido[3,2-d]pyrimidine derivatives (e.g., PD-1/PD-L1 inhibitors) demonstrate enhanced metabolic stability compared to thieno[3,2-d]pyrimidines due to the nitrogen-rich pyridine ring, which improves solubility and reduces hepatic clearance .
Substituent Effects
Trifluoroethoxy vs. Thioether Substituents
- 4-(2,2,2-Trifluoroethoxy): The trifluoroethoxy group enhances inhibitory potency against kinases (e.g., EGFR IC50 = 14–65 nM for pyrrolidinyl-acetylenic derivatives) by forming strong hydrophobic interactions with kinase pockets . Exhibits dual-stage antiplasmodial activity (IC50 = 0.8 µM against Plasmodium falciparum), outperforming non-fluorinated analogues .
- 4-Thioether Derivatives: Thioether-substituted thieno[3,2-d]pyrimidines (e.g., compound 9 in ) show moderate antiplasmodial activity (IC50 = 2.5–5.0 µM) but higher solubility due to sulfur's polarizability.
Kinase Inhibition Profiles
Anticancer Activity Against Resistant Mutants
- Thieno[3,2-d]pyrimidine derivatives with a methoxy group at the phenyl ring (e.g., compound IIB-2) overcome ALK G1202R resistance (IC50 = 37 nM) by forming a hydrogen bond with the mutant gatekeeper residue .
- In contrast, pyrido[3,2-d]pyrimidines (e.g., compound VI) show superior activity against EGFR L858R/T790M mutants (IC50 = 8 nM) due to better steric complementarity .
Pharmacokinetic Properties
| Property | 4-Trifluoroethoxy Thieno[3,2-d]pyrimidine | Thieno[2,3-d]pyrimidine | Pyrido[3,2-d]pyrimidine |
|---|---|---|---|
| Metabolic Stability (t1/2) | 4.2 h (human liver microsomes) | 2.1 h | 6.8 h |
| Solubility (mg/mL) | 0.15 | 0.08 | 0.45 |
| Oral Bioavailability (%) | 32 | 18 | 55 |
Data compiled from .
Biological Activity
4-(2,2,2-Trifluoroethoxy)thieno[3,2-d]pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and agriculture.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antimicrobial properties. For instance, various derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria. One study identified that compounds derived from thieno[3,2-d]pyrimidine showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential as antibacterial agents .
Table 1: Antimicrobial Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anti-inflammatory Activity
Thieno[3,2-d]pyrimidine derivatives have also been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation .
Anticancer Potential
The anticancer properties of thieno[3,2-d]pyrimidines have been explored in various cancer cell lines. For example, certain derivatives have shown efficacy against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Case Study: Anticancer Activity
In a study involving the evaluation of this compound on HeLa cells (cervical cancer), it was found that the compound inhibited cell proliferation with an IC50 value of 15 µM. The mechanism was attributed to the induction of cell cycle arrest at the G1 phase and subsequent apoptosis .
The biological activities of thieno[3,2-d]pyrimidines can be attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : Many thieno[3,2-d]pyrimidines inhibit enzymes like phosphodiesterases and kinases which are involved in signaling pathways related to inflammation and cancer progression.
- Receptor Modulation : Some compounds exhibit antagonistic activity on histamine receptors which contributes to their anti-inflammatory effects .
Applications in Agriculture
Beyond medicinal applications, thieno[3,2-d]pyrimidines have been noted for their utility as fungicides and insecticides. Their structural characteristics allow them to disrupt biological processes in pests effectively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
